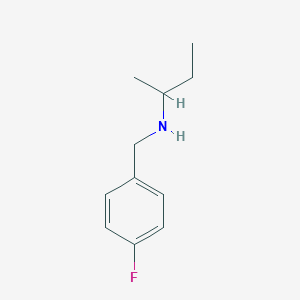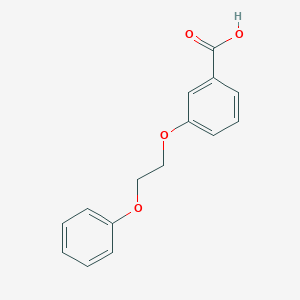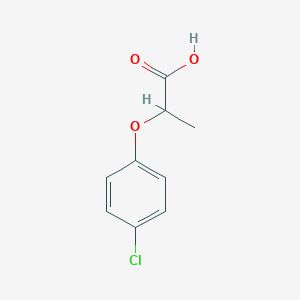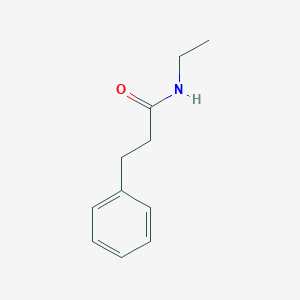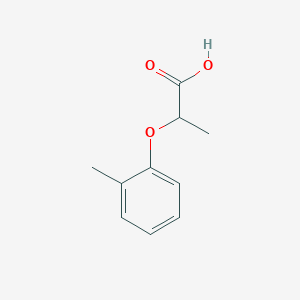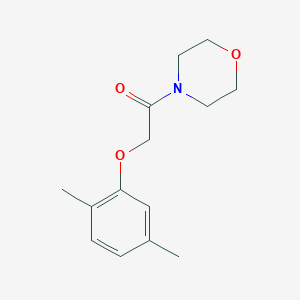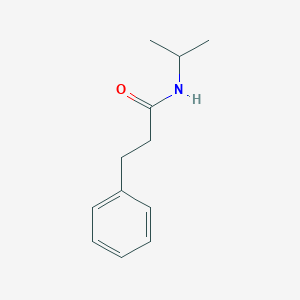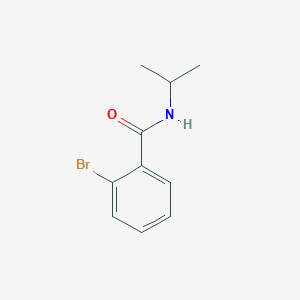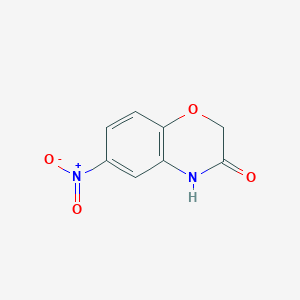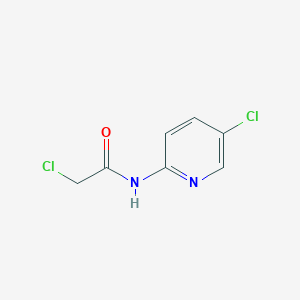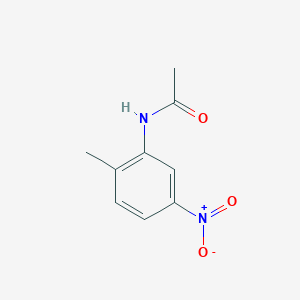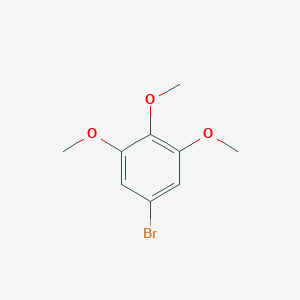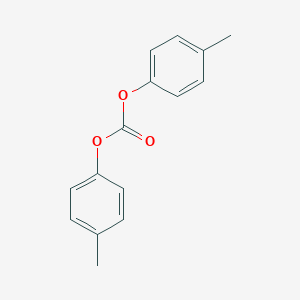
Bis(4-methylphenyl) carbonate
Vue d'ensemble
Description
Bis(4-methylphenyl) carbonate, also known as BMPC, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. BMPC is a white crystalline solid that is soluble in organic solvents such as chloroform and dichloromethane.
Applications De Recherche Scientifique
Bis(4-methylphenyl) carbonate has been extensively studied for its potential applications in various fields such as materials science, organic synthesis, and biomedical research. In materials science, Bis(4-methylphenyl) carbonate has been used as a monomer for the synthesis of high-performance polymers such as polycarbonates and polyesters. In organic synthesis, Bis(4-methylphenyl) carbonate has been used as a reagent for the protection of alcohols and phenols. In biomedical research, Bis(4-methylphenyl) carbonate has been studied for its potential as a drug carrier due to its biocompatibility and low toxicity.
Mécanisme D'action
The mechanism of action of Bis(4-methylphenyl) carbonate is not fully understood, but it is believed to act as a nucleophile and form covalent bonds with proteins and other biomolecules. Bis(4-methylphenyl) carbonate has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of acetylcholine, a neurotransmitter in the nervous system.
Effets Biochimiques Et Physiologiques
Bis(4-methylphenyl) carbonate has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. Bis(4-methylphenyl) carbonate has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated microglia, which are immune cells in the central nervous system. Bis(4-methylphenyl) carbonate has also been shown to scavenge free radicals and protect against oxidative stress-induced cell damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Bis(4-methylphenyl) carbonate for lab experiments is its low toxicity and biocompatibility, which makes it a suitable candidate for biomedical research. Bis(4-methylphenyl) carbonate is also stable under various conditions, which makes it easy to handle and store. However, one of the limitations of Bis(4-methylphenyl) carbonate is its low solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain applications.
Orientations Futures
There are several future directions for the research on Bis(4-methylphenyl) carbonate. One potential direction is the development of Bis(4-methylphenyl) carbonate-based drug delivery systems for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is the synthesis of Bis(4-methylphenyl) carbonate-based polymers with improved mechanical and thermal properties for various applications such as packaging and electronics. Further studies are also needed to fully understand the mechanism of action of Bis(4-methylphenyl) carbonate and its potential as a therapeutic agent.
Conclusion:
In conclusion, Bis(4-methylphenyl) carbonate is a versatile compound with potential applications in various fields such as materials science, organic synthesis, and biomedical research. Bis(4-methylphenyl) carbonate has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, and its low toxicity and biocompatibility make it a suitable candidate for drug delivery systems. Further research is needed to fully understand the mechanism of action of Bis(4-methylphenyl) carbonate and its potential as a therapeutic agent.
Propriétés
Numéro CAS |
621-02-3 |
|---|---|
Nom du produit |
Bis(4-methylphenyl) carbonate |
Formule moléculaire |
C15H14O3 |
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
bis(4-methylphenyl) carbonate |
InChI |
InChI=1S/C15H14O3/c1-11-3-7-13(8-4-11)17-15(16)18-14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
Clé InChI |
IZJIAOFBVVYSMA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC(=O)OC2=CC=C(C=C2)C |
SMILES canonique |
CC1=CC=C(C=C1)OC(=O)OC2=CC=C(C=C2)C |
Autres numéros CAS |
621-02-3 |
Pictogrammes |
Environmental Hazard |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

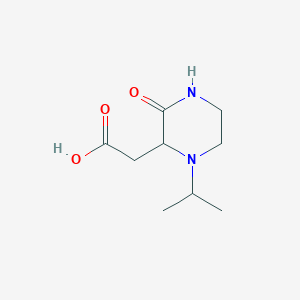
![[1-(4-Methylbenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B181019.png)
